2-Ethyl-3,5-dimethyl-1-phenyl-1,2,3,4-tetrahydropyridine
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Overview
Description
2-Ethyl-3,5-dimethyl-1-phenyl-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by a tetrahydropyridine ring substituted with ethyl, dimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5-dimethyl-1-phenyl-1,2,3,4-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of this compound with suitable reagents to form the desired tetrahydropyridine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,5-dimethyl-1-phenyl-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized tetrahydropyridines .
Scientific Research Applications
2-Ethyl-3,5-dimethyl-1-phenyl-1,2,3,4-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2-Ethyl-3,5-dimethyl-1-phenyl-1,2,3,4-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibition of enzymes, and modulation of signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3,5-dimethyl-1-phenyl-1,2,3,4-tetrahydropyridine
- 2-Ethyl-3,5-dimethyl-1-phenylpyridine
- 2-Ethyl-3,5-dimethyl-1-phenyl-1,2,3,4-tetrahydroquinoline
Uniqueness
2-Ethyl-3,5-dimethyl-1-phenyl-1,2,3,4-tetrahydropyridine is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N |
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Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-ethyl-3,5-dimethyl-1-phenyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H21N/c1-4-15-13(3)10-12(2)11-16(15)14-8-6-5-7-9-14/h5-9,11,13,15H,4,10H2,1-3H3 |
InChI Key |
YMFBPHCRNAOFJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CC(=CN1C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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